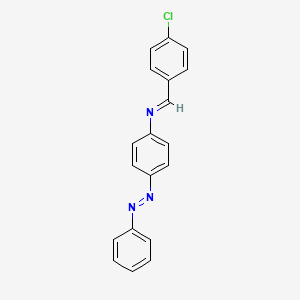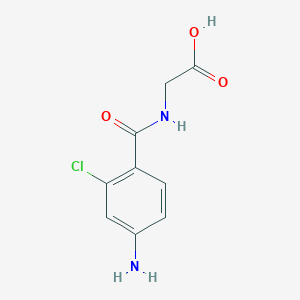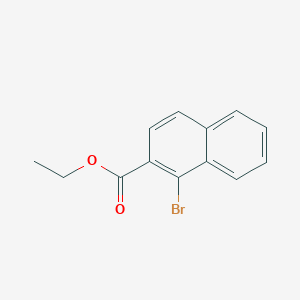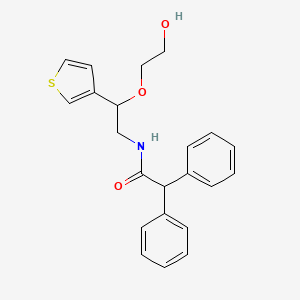
(4-Chloro-benzylidène)-(4-phénylazo-phényl)-amine
Vue d'ensemble
Description
(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine is a chemical compound with the molecular formula C19H14ClN3 and a molecular weight of 319.797 g/mol It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Applications De Recherche Scientifique
(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-phenylazoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Products with substituted functional groups at the benzylidene moiety.
Mécanisme D'action
The mechanism of action of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine involves its ability to form stable complexes with metal ions. The azomethine nitrogen and the chloro-substituted benzylidene moiety play crucial roles in coordinating with metal ions. This coordination can influence the electronic distribution within the complex, thereby affecting its reactivity and biological activity . The compound can interact with various molecular targets, including enzymes and DNA, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-benzylidene)-(4-phenylazo-phenyl)-amine
- (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine
- (4-Chloro-2,5-dimethoxy-phenyl)-(4-nitro-benzylidene)-amine
Uniqueness
(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine is unique due to its specific chloro-substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODPHFHLGDVPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501038104 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742-71-2 | |
| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501038104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-CHLORO-BENZYLIDENE)-(4-PHENYLAZO-PHENYL)-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)

![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2461004.png)
